molecular formula C20H18Cl2N4O2 B10939445 N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10939445
M. Wt: 417.3 g/mol
InChI Key: HALCUIGVOCAPKJ-UHFFFAOYSA-N
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Description

1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro and methyl groups attached to aniline and pyrazole structures, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction environments.

Mechanism of Action

The mechanism of action of 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-12-3-5-14(21)9-17(12)23-19(27)11-26-8-7-16(25-26)20(28)24-18-10-15(22)6-4-13(18)2/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

HALCUIGVOCAPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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